molecular formula C9H7F4NO B8419226 N-(3-Fluoro-4-trifluoromethyl-phenyl)-acetamide

N-(3-Fluoro-4-trifluoromethyl-phenyl)-acetamide

Cat. No. B8419226
M. Wt: 221.15 g/mol
InChI Key: VMUODWBZGNEBJN-UHFFFAOYSA-N
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Patent
US08759345B2

Procedure details

To a mixture of 3-fluoro-4-trifluoromethyl-phenylamine (16.9 g, 92.6 mmol), N,N-dimethyl-4-aminopyridine (1.13 g, 9.26 mmol), and toluene (230 mL) was added acetic anhydride (13.1 mL, 0.139 mol). The reaction mixture was heated at reflux for 3 h, and stirred at 23° C. for 16 h. The reaction mixture was concentrated and the crude product was dissolved in EtOAc (100 mL). The organic layer was washed with water (40 mL) and brine (40 mL), dried, filtered, and concentrated under reduced pressure. The crude solid was triturated from DCM/hexanes to yield the titled compound (16.5 g, 81% yield). MS (ESI/CI): mass calcd. for C9H7F4NO, 221.1; m/z found, 222.0 [M+H]+. 1H NMR (400 MHz, CDCl3): 7.68 (d, J=12.5 Hz, 1H), 7.52 (t, J=8.3 Hz, 1H), 7.45 (br s, 1H), 7.19 (d, J=8.5 Hz, 1H), 2.22 (s, 3H).
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
catalyst
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
13.1 mL
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([NH2:12])[CH:5]=[CH:6][C:7]=1[C:8]([F:11])([F:10])[F:9].[C:13](OC(=O)C)(=[O:15])[CH3:14]>CN(C1C=CN=CC=1)C.C1(C)C=CC=CC=1>[F:1][C:2]1[CH:3]=[C:4]([NH:12][C:13](=[O:15])[CH3:14])[CH:5]=[CH:6][C:7]=1[C:8]([F:10])([F:11])[F:9]

Inputs

Step One
Name
Quantity
16.9 g
Type
reactant
Smiles
FC=1C=C(C=CC1C(F)(F)F)N
Name
Quantity
1.13 g
Type
catalyst
Smiles
CN(C)C1=CC=NC=C1
Name
Quantity
230 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
13.1 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
stirred at 23° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the crude product was dissolved in EtOAc (100 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (40 mL) and brine (40 mL)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude solid was triturated from DCM/hexanes

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC=1C=C(C=CC1C(F)(F)F)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.